molecular formula C11H10ClNO B1458915 2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 57899-17-9

2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No. B1458915
CAS RN: 57899-17-9
M. Wt: 207.65 g/mol
InChI Key: GPBXNQLLQPHTKD-UHFFFAOYSA-N
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Description

“2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as “this compound”, often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzofuran scaffold, which is a privileged structure in the field of drug discovery . The unique structural features of benzofuran make it a suitable structure for designing antimicrobial agents that are active toward different clinically approved targets .


Chemical Reactions Analysis

Benzofuran and its derivatives, including “this compound”, can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Other reactions include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .

Scientific Research Applications

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-acetonitrile has been used in the synthesis of novel heterocyclic compounds, such as 2-methyl-1-benzofuran-5-acetonitrile and its derivatives. It is also used in the synthesis of various drugs, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. In addition, it has been used in the synthesis of various polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).

Mechanism of Action

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-acetonitrile acts as a nucleophilic reagent in a variety of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and Michael addition reactions. It also acts as an intermediate in the synthesis of various heterocyclic compounds and drugs.
Biochemical and Physiological Effects
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-acetonitrile has not been studied for its biochemical and physiological effects. However, it has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs, which suggests that it may have some biological effects.

Advantages and Limitations for Lab Experiments

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-acetonitrile is a relatively stable compound and is easy to handle in the laboratory. It is also relatively inexpensive and can be synthesized in good yields. However, it is a toxic compound and should be handled with care.

Future Directions

Future research should focus on the biochemical and physiological effects of 2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrileethyl-2,3-dihydro-1-benzofuran-5-acetonitrile. In addition, further studies should be conducted to explore its potential applications in the synthesis of novel drugs and polymers. Finally, research should also be conducted to investigate its potential as an intermediate in the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-4-9-5-8(2-3-13)6-10(12)11(9)14-7/h5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBXNQLLQPHTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208963
Record name 7-Chloro-2,3-dihydro-2-methyl-5-benzofuranacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57899-17-9
Record name 7-Chloro-2,3-dihydro-2-methyl-5-benzofuranacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57899-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-2-methyl-5-benzofuranacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

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